molecular formula C13H19BrN2O3S B2783038 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-ethylpiperazine CAS No. 677303-98-9

1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-ethylpiperazine

Cat. No.: B2783038
CAS No.: 677303-98-9
M. Wt: 363.27
InChI Key: AZTCUBCPFIYARM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-ethylpiperazine is a chemical compound of significant interest in medicinal and organic chemistry research. This molecule features a piperazine ring, a privileged scaffold frequently found in bioactive molecules and FDA-approved drugs (Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023). The piperazine moiety is highly valued for its ability to improve the physicochemical properties of lead compounds and serve as a conformational constraint to orient pharmacophoric groups for optimal interaction with biological targets (Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023). The specific structure of this reagent, which combines a sulfonyl group, a bromo-methoxy phenyl ring, and an ethyl piperazine, makes it a versatile building block (or synthon) for the synthesis of more complex molecules. Researchers can utilize this compound in various synthetic transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) where the bromine atom acts as a handle for further functionalization. The sulfonyl group can also be a key functionality, potentially contributing to the compound's ability to act as an inhibitor or binder in protein-ligand interactions. Compounds with similar sulfonyl piperazine structures are investigated for a wide range of therapeutic areas, underscoring the research potential of this chemical class (Recent advances in the piperazine based antiviral agents). This product is intended for research and development purposes only by technically qualified individuals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. All information provided is for research reference.

Properties

IUPAC Name

1-(3-bromo-4-methoxyphenyl)sulfonyl-4-ethylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O3S/c1-3-15-6-8-16(9-7-15)20(17,18)11-4-5-13(19-2)12(14)10-11/h4-5,10H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTCUBCPFIYARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-ethylpiperazine typically involves the following steps:

    Bromination: The starting material, 4-methoxyphenyl, undergoes bromination to introduce the bromine atom at the 3-position.

    Sulfonylation: The brominated intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to form the sulfonyl group.

    Piperazine Introduction: Finally, the ethylpiperazine moiety is introduced through a nucleophilic substitution reaction, resulting in the formation of the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-ethylpiperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine substituent.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under mild conditions.

Major Products:

    Oxidation: Products include 3-bromo-4-methoxybenzaldehyde or 3-bromo-4-methoxybenzoic acid.

    Reduction: The major product is 4-methoxyphenylsulfonyl-4-ethylpiperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-ethylpiperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-ethylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The bromine atom and methoxy group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and physicochemical properties of the target compound with related sulfonylpiperazine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-ethylpiperazine C₁₃H₁₉BrN₂O₃S 363.28 3-Bromo-4-methoxyphenylsulfonyl, 4-ethyl R&D use; potential kinase/PDE inhibition
1-(4-Bromo-benzenesulfonyl)-4-p-tolylpiperazine C₁₇H₁₉BrN₂O₂S ~334.5 (estimated) 4-Bromophenylsulfonyl, 4-p-tolyl Crystallographic data available
1-(4-Bromophenyl)-4-methylpiperazine C₁₁H₁₅BrN₂ 255.16 4-Bromophenyl, 4-methyl Intermediate in antipsychotic synthesis
Vardenafil (Levitra®) C₂₃H₃₂N₆O₄S 488.61 Complex heterocyclic, sulfonylpiperazine PDE5 inhibitor; treats erectile dysfunction
1-(3-Chlorophenyl)piperazine (3-CPP) C₁₀H₁₃ClN₂ 196.68 3-Chlorophenyl Serotonin receptor ligand
1-(4-Methoxyphenyl)piperazine C₁₁H₁₆N₂O 192.26 4-Methoxyphenyl Precursor for antidepressants
Key Observations:
  • Substituent Position and Electronic Effects :

    • The 3-bromo-4-methoxyphenyl group in the target compound introduces steric bulk and electron-withdrawing (Br) and electron-donating (OCH₃) effects, which may enhance binding specificity compared to simpler analogs like 1-(4-bromophenyl)-4-methylpiperazine .
    • Replacement of the sulfonyl group with a direct aryl attachment (e.g., 3-CPP) reduces polarity, affecting solubility and membrane permeability .
  • Bulkier groups (e.g., p-tolyl in 1-(4-bromo-benzenesulfonyl)-4-p-tolylpiperazine) may hinder rotational freedom, impacting receptor interactions .

Biological Activity

1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-ethylpiperazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-ethylpiperazine is C₁₃H₁₉BrN₂O₃S. The compound features a piperazine ring, a sulfonyl group, and a bromo-methoxyphenyl moiety. The presence of these functional groups contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Covalent Bond Formation : The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, inhibiting or modulating their activity. This mechanism is crucial for its potential therapeutic effects.
  • Binding Affinity : The bromine and methoxy groups enhance the compound's binding affinity for specific receptors or enzymes, contributing to its effectiveness as a drug candidate.

Antimicrobial Activity

Research indicates that compounds similar to 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-ethylpiperazine exhibit antimicrobial properties. For instance, derivatives with similar structures have shown activity against various bacterial strains, suggesting that this compound may also possess significant antibacterial effects.

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameMIC (μg/mL)Target Bacteria
1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-ethylpiperazineTBDVarious Gram-positive and Gram-negative bacteria
Similar Sulfonamide Derivative15.625 - 62.5Staphylococcus aureus
Another Piperazine Derivative62.5 - 125Enterococcus faecalis

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies have shown that similar piperazine derivatives exhibit cytotoxic effects on cancer cell lines, such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells. The results indicate that the presence of bromine and methoxy substituents enhances the anticancer activity of these compounds .

Case Study: Synergistic Effects with Chemotherapy

A study demonstrated that combining piperazine derivatives with doxorubicin resulted in a synergistic effect in MDA-MB-231 cells, enhancing apoptosis and cell death compared to either agent alone. This suggests that 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-ethylpiperazine could be explored as part of combination therapies for improved treatment outcomes in breast cancer .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological efficacy of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-ethylpiperazine. Variations in the sulfonyl group or modifications to the piperazine ring can significantly affect the compound's potency and selectivity for specific biological targets.

Table 2: SAR Insights for Piperazine Derivatives

Modification TypeEffect on ActivityObservations
Sulfonyl Group VariationEnhanced binding affinityIncreased reactivity with proteins
Bromine SubstitutionImproved lipophilicityBetter membrane permeability
Methoxy Group PresenceIncreased selectivityTargeted receptor interactions

Q & A

Q. What are the recommended synthetic routes for 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-ethylpiperazine, and what key reaction conditions should be optimized?

The compound is synthesized via nucleophilic substitution between 3-bromo-4-methoxybenzenesulfonyl chloride and 4-ethylpiperazine. Critical parameters include:

  • Base : Triethylamine (1.5 equiv) in dichloromethane (DCM) at 0–5°C to neutralize HCl byproducts .
  • Stoichiometry : A 1:1.2 molar ratio of sulfonyl chloride to piperazine ensures complete conversion.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity.

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • NMR : 1H/13C NMR verifies sulfonyl integration (δ 3.8–4.2 ppm for SO2-adjacent protons) and substituent positions (e.g., methoxy at δ 3.9 ppm) .
  • HRMS : Validates molecular weight (C13H17BrN2O3S, exact mass 384.01 Da).
  • HPLC : Purity assessment using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The para-bromine activates the aryl ring for Suzuki-Miyaura couplings. Optimize with Pd(PPh3)4 (5 mol%) and K2CO3 in dioxane/water (3:1) at 80°C. Monitor via TLC (Rf 0.4 in EtOAc/hexane 1:1) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software elucidate the compound’s 3D conformation and intermolecular interactions?

  • Data Collection : Use Cu Kα radiation (λ = 1.54178 Å) at 150 K.
  • Refinement : SHELXL refines hydrogen bonding (N–H···O=S, 2.8–3.0 Å) and torsional angles (85–95° between sulfonyl and piperazine). Disorder modeling requires anisotropic displacement parameters .

Q. What computational approaches predict the binding mode to neurological targets like 5-HT6 receptors?

  • Docking : AutoDock Vina with PDB 4XPH identifies critical interactions (e.g., sulfonyl oxygen with Trp158).
  • QM/MM Optimization : Validates force fields for π-π stacking between the bromophenyl group and receptor residues .

Q. How do researchers address contradictions in reported biological activity data for sulfonamide derivatives?

  • Orthogonal Assays : Compare radioligand binding (Ki) vs. functional cAMP assays (EC50).
  • Standardization : Use pH 7.4 buffers, 1% DMSO, and isogenic cell lines to control variability .

Q. What strategies differentiate π-π stacking from hydrophobic effects in supramolecular assembly?

  • VT-NMR : Track aromatic proton shifts (Δδ >0.5 ppm at 25–60°C).
  • DFT Calculations : Compare dimerization energies (M06-2X/def2-TZVP) with X-ray data .

Q. How do SAR studies probe the pharmacophoric roles of sulfonyl and ethyl groups?

  • Analog Synthesis : Replace sulfonyl with carbonyl or ethyl with cyclopropyl.
  • Assays : Correlate Hammett σ values (σp = 0.78 for SO2) with microsomal stability (t1/2 >45 min) .

Methodological Considerations

Q. How should stability studies be designed for this compound under varying storage conditions?

  • Solid-State : Accelerated testing at 40°C/75% RH (6 months) with HPLC monitoring for des-bromo degradation (<2% at 3 months).
  • Solution : Assess pH dependence (stable at pH 4–6, t1/2 >30 days) .

Q. What experimental protocols optimize reaction workup for high yield and purity?

  • Extraction : Liquid-liquid separation with DCM/water (3×50 mL) at pH 9.
  • Recrystallization : Ethanol/water (4:1) yields needles (mp 142–144°C). Confirm purity via PXRD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.